5-Hydroxy-3,3-dimethylindolin-2-one
Overview
Description
5-Hydroxy-3,3-dimethylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of research .
Mechanism of Action
Target of Action
5-Hydroxy-3,3-dimethylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological processes , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-3,3-dimethylindolin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme α-glucosidase, where this compound acts as an inhibitor . This interaction is crucial as it can influence the breakdown of carbohydrates and glucose metabolism. Additionally, it has been shown to interact with α-amylase, albeit to a lesser extent . These interactions highlight the compound’s potential in modulating metabolic pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that it can induce cytotoxic effects in certain cancer cell lines, leading to programmed cell death . This effect is mediated through the modulation of signaling pathways that control cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes such as α-glucosidase and α-amylase, inhibiting their activity . This inhibition is achieved through specific binding interactions that block the enzyme’s ability to catalyze its substrate. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects in cell cultures, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of α-glucosidase activity . At higher doses, it can lead to toxic or adverse effects, including liver toxicity and other systemic effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms CYP1A2 and CYP2A5, which play a role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. The compound’s metabolism also involves its conversion to other bioactive metabolites, which can further modulate its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, indicating its potential for central nervous system effects . Additionally, it is distributed to various tissues, including the liver, intestines, and brain, where it can exert its biological effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, which can influence its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its biological activity.
Preparation Methods
The synthesis of 5-Hydroxy-3,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions. This method yields 3-substituted-3-hydroxyindolin-2-ones in good yields . Another method involves the use of acetic acid and iron at 60°C, followed by the reaction with bis-(trifluoroacetoxy)iodobenzene in dichloromethane .
Chemical Reactions Analysis
5-Hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using bis-(trifluoroacetoxy)iodobenzene in dichloromethane . It can also undergo substitution reactions with potassium carbonate in N,N-dimethylformamide at 60°C . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxy-3,3-dimethylindolin-2-one has several scientific research applications. It is used in the synthesis of new ligands and complexes, which are then studied for their magnetic susceptibility, nuclear magnetic resonance spectroscopy, and other properties . Additionally, it is utilized in the development of new compounds with neuroprotective and antioxidant properties . Its derivatives are also explored for their potential anticancer, antimicrobial, and anti-inflammatory activities .
Comparison with Similar Compounds
5-Hydroxy-3,3-dimethylindolin-2-one can be compared with other similar compounds such as 5,7-Dibromo-3,3-dimethylindolin-2-one While both compounds share a similar indole-based structure, the presence of different substituents can significantly alter their chemical properties and biological activities
Properties
IUPAC Name |
5-hydroxy-3,3-dimethyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)7-5-6(12)3-4-8(7)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYKLYNZCWHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360928 | |
Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80711-56-4 | |
Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-hydroxy-3,3-dimethylindolin-2-one synthesized?
A1: this compound is synthesized through a photochemical reaction. N-(Cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light irradiation to yield the 1:1 adduct, 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one []. The proposed mechanism involves a photoaddition step followed by a rearrangement.
Q2: What is the structure of this compound?
A2: While the research paper [] doesn't provide a detailed spectroscopic characterization of this compound, it describes the compound as a 1:1 adduct formed from the reaction of N-(Cyclohexyl)dimethylketenimine and p-benzoquinone. This information, combined with the proposed mechanism, suggests the structure consists of an indolin-2-one core with a hydroxyl group at the 5-position, two methyl groups at the 3-position, and a cyclohexyl group attached to the nitrogen atom of the indoline ring.
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